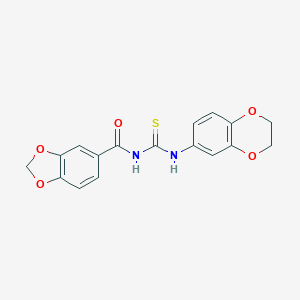![molecular formula C21H27N3O4S B278384 2-(2,3-Dimethyl-phenoxy)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide](/img/structure/B278384.png)
2-(2,3-Dimethyl-phenoxy)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-Dimethyl-phenoxy)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide, also known as DAPA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DAPA belongs to the class of piperazine derivatives and has been shown to exhibit various pharmacological properties.
作用机制
The mechanism of action of 2-(2,3-Dimethyl-phenoxy)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide is not fully understood. However, studies have shown that it acts as a potent inhibitor of the enzyme phosphodiesterase-4 (PDE4). PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), which plays a crucial role in various physiological processes. By inhibiting PDE4, 2-(2,3-Dimethyl-phenoxy)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide increases the levels of cAMP, leading to its pharmacological effects.
Biochemical and Physiological Effects:
2-(2,3-Dimethyl-phenoxy)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 2-(2,3-Dimethyl-phenoxy)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide has also been shown to reduce pain by modulating the activity of pain receptors. Moreover, 2-(2,3-Dimethyl-phenoxy)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide has been shown to have anxiolytic and antidepressant effects by modulating the activity of neurotransmitters such as serotonin and dopamine.
实验室实验的优点和局限性
2-(2,3-Dimethyl-phenoxy)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide has several advantages for lab experiments. It exhibits a high degree of purity and has a well-defined chemical structure, making it easy to synthesize and characterize. Moreover, 2-(2,3-Dimethyl-phenoxy)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide has been extensively studied, and its pharmacological effects are well-documented. However, one limitation of 2-(2,3-Dimethyl-phenoxy)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide is that its mechanism of action is not fully understood, making it difficult to design experiments that target specific pathways.
未来方向
There are several future directions for the study of 2-(2,3-Dimethyl-phenoxy)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-(2,3-Dimethyl-phenoxy)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide's neuroprotective effects make it a promising candidate for the development of new therapies. Moreover, 2-(2,3-Dimethyl-phenoxy)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide's anti-inflammatory and analgesic properties make it a potential candidate for the treatment of chronic pain and inflammatory disorders. Further research is needed to fully understand the mechanism of action of 2-(2,3-Dimethyl-phenoxy)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide and to identify its potential therapeutic applications.
合成方法
The synthesis of 2-(2,3-Dimethyl-phenoxy)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide involves the reaction of 2-(2,3-dimethylphenoxy) acetic acid with 4-(4-methanesulfonylpiperazin-1-yl) aniline in the presence of a coupling agent. The reaction yields 2-(2,3-Dimethyl-phenoxy)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide as a white crystalline powder with a high degree of purity.
科学研究应用
2-(2,3-Dimethyl-phenoxy)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. 2-(2,3-Dimethyl-phenoxy)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide has also been investigated for its potential as an antidepressant and anxiolytic agent. Moreover, 2-(2,3-Dimethyl-phenoxy)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide has been shown to have a neuroprotective effect, making it a promising candidate for the treatment of neurodegenerative diseases.
属性
产品名称 |
2-(2,3-Dimethyl-phenoxy)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide |
|---|---|
分子式 |
C21H27N3O4S |
分子量 |
417.5 g/mol |
IUPAC 名称 |
2-(2,3-dimethylphenoxy)-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C21H27N3O4S/c1-16-5-4-6-20(17(16)2)28-15-21(25)22-18-7-9-19(10-8-18)23-11-13-24(14-12-23)29(3,26)27/h4-10H,11-15H2,1-3H3,(H,22,25) |
InChI 键 |
FSZRXBYBPCQDBL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C)C |
规范 SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B278303.png)
![N-[(5-chloro-2-methoxyphenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B278304.png)
![3-chloro-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278308.png)
![3-ethoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278309.png)
![2-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278310.png)
![2-(2,4-dimethylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278314.png)






